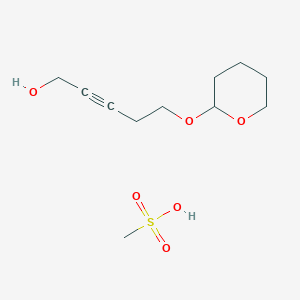
Methanesulfonic acid;5-(oxan-2-yloxy)pent-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid;5-(oxan-2-yloxy)pent-2-yn-1-ol is a compound that combines the properties of methanesulfonic acid and 5-(oxan-2-yloxy)pent-2-yn-1-ol. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH3SO3H. It is a colorless liquid that is highly soluble in water and other polar solvents . On the other hand, 5-(oxan-2-yloxy)pent-2-yn-1-ol is a compound with the molecular formula C10H18O3, known for its applications in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonic acid is typically produced by the oxidation of dimethyl sulfide using oxygen from the air or by the oxidation of dimethyl disulfide with nitric acid . The production of 5-(oxan-2-yloxy)pent-2-yn-1-ol involves the reaction of 3,4-dihydro-2H-pyran with 1,5-pentanediol under specific conditions .
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethyl sulfide or dimethyl disulfide. The process developed by BASF involves the oxidation of dimethyl disulfide with nitric acid, which is then restored using atmospheric oxygen . The production of 5-(oxan-2-yloxy)pent-2-yn-1-ol on an industrial scale would involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid undergoes various chemical reactions, including esterification, alkylation, and sulfonation . It is a strong acid and can act as a catalyst in many organic reactions. 5-(oxan-2-yloxy)pent-2-yn-1-ol can undergo reactions typical of alcohols and ethers, such as oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents for reactions involving methanesulfonic acid include alcohols for esterification and alkenes for alkylation . For 5-(oxan-2-yloxy)pent-2-yn-1-ol, reagents such as oxidizing agents (e.g., PCC) and reducing agents (e.g., LiAlH4) are commonly used .
Major Products Formed
The major products formed from reactions involving methanesulfonic acid include esters, alkylated products, and sulfonated compounds . For 5-(oxan-2-yloxy)pent-2-yn-1-ol, the products depend on the specific reaction but can include oxidized or reduced forms of the compound .
Scientific Research Applications
Methanesulfonic acid is widely used in green chemistry as a reagent for esterification and alkylation reactions . It is also used in the production of biodiesel and as an electrolyte in electrochemical applications, such as redox flow batteries and electrodeposition . 5-(oxan-2-yloxy)pent-2-yn-1-ol is used in organic synthesis for the preparation of various compounds .
Mechanism of Action
Methanesulfonic acid acts as a strong acid and a catalyst in many organic reactions. It donates protons to reactants, facilitating the formation of products . The mechanism of action for 5-(oxan-2-yloxy)pent-2-yn-1-ol involves typical reactions of alcohols and ethers, such as nucleophilic substitution and oxidation .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: Similar compounds include sulfuric acid (H2SO4) and hydrochloric acid (HCl), which are also strong acids used in various industrial applications.
5-(oxan-2-yloxy)pent-2-yn-1-ol: Similar compounds include other ethers and alcohols, such as 3,4-dihydro-2H-pyran and 1,5-pentanediol.
Uniqueness
Methanesulfonic acid is unique due to its high solubility in water and other polar solvents, as well as its ability to dissolve a wide range of metal salts . 5-(oxan-2-yloxy)pent-2-yn-1-ol is unique due to its specific structure, which allows it to participate in a variety of organic reactions .
Properties
CAS No. |
92775-68-3 |
|---|---|
Molecular Formula |
C11H20O6S |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
methanesulfonic acid;5-(oxan-2-yloxy)pent-2-yn-1-ol |
InChI |
InChI=1S/C10H16O3.CH4O3S/c11-7-3-1-4-8-12-10-6-2-5-9-13-10;1-5(2,3)4/h10-11H,2,4-9H2;1H3,(H,2,3,4) |
InChI Key |
RQBVJMHTYVBSDF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1CCOC(C1)OCCC#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















